molecular formula C14H13NO6S B14574479 1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene CAS No. 61174-25-2

1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene

Cat. No.: B14574479
CAS No.: 61174-25-2
M. Wt: 323.32 g/mol
InChI Key: LPHZPPJOFVDWFZ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups, a nitro group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 1,3-dimethoxybenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Reduction: Formation of 1,3-dimethoxy-2-(2-aminobenzene-1-sulfonyl)benzene.

    Oxidation: Formation of 1,3-dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzoic acid.

Scientific Research Applications

1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-2-(2-nitrobenzene-1-sulfonyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, sulfonyl) groups allows for versatile chemical transformations and interactions.

Properties

CAS No.

61174-25-2

Molecular Formula

C14H13NO6S

Molecular Weight

323.32 g/mol

IUPAC Name

1,3-dimethoxy-2-(2-nitrophenyl)sulfonylbenzene

InChI

InChI=1S/C14H13NO6S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)15(16)17/h3-9H,1-2H3

InChI Key

LPHZPPJOFVDWFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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